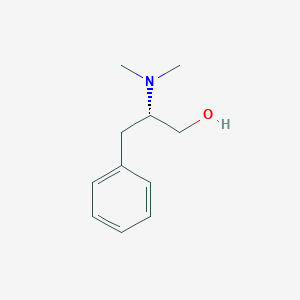
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a hydroxyl group attached to a chiral carbon atom. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This approach is appealing due to its straightforward and efficient nature, allowing for the direct transformation of substrates into the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: Tertiary amines can be oxidized to form amine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and natural compounds.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL involves its interaction with specific molecular targets and pathways. The dimethylamino group allows the compound to act as a nucleophile, participating in various biochemical reactions. Its chiral nature enables it to interact selectively with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Dimethylamino)-3-phenylpropan-1-OL: The enantiomer of the compound, differing in its stereochemistry.
N,N-Dimethylenamino derivatives: Compounds with similar functional groups but different structural arrangements.
Uniqueness
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL is unique due to its specific (2S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, interaction with biological targets, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
WWJAUYRBYPFPDH-NSHDSACASA-N |
SMILES isomérico |
CN(C)[C@@H](CC1=CC=CC=C1)CO |
SMILES canónico |
CN(C)C(CC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





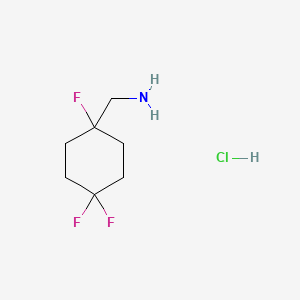
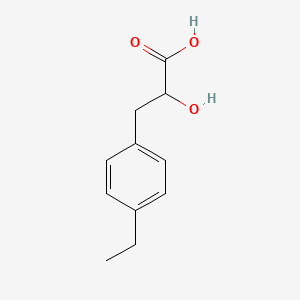


![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)


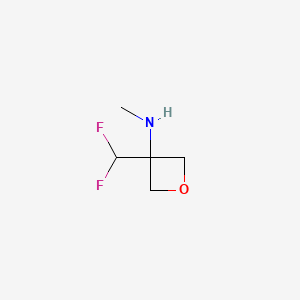
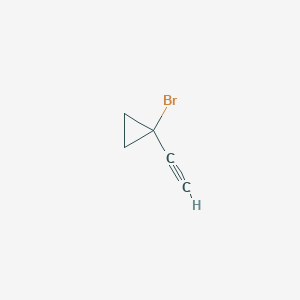
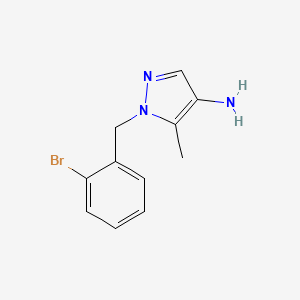
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
